molecular formula C16H15NO2S2 B3529506 3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3529506
M. Wt: 317.4 g/mol
InChI Key: AGEWHSPJJZFUFU-VJDVQFHISA-N
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Description

The compound is a derivative of thiazolidinone, which is a heterocyclic compound that includes a five-membered ring containing nitrogen and sulfur atoms . Thiazolidinones and their derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

Physical and chemical properties such as molecular weight, solubility, melting point, boiling point, etc., can be determined experimentally. Without specific data for this compound, I can’t provide a detailed analysis .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some thiazolidinone derivatives have been found to inhibit certain metabolic enzymes .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Without specific data for this compound, I can’t provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. Thiazolidinones and their derivatives are an active area of research due to their potential biological activities .

Properties

IUPAC Name

(5Z)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-3-11-17-15(18)14(21-16(17)20)6-4-5-12-7-9-13(19-2)10-8-12/h3-10H,1,11H2,2H3/b5-4+,14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWHSPJJZFUFU-VJDVQFHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

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